

An In-depth Technical Guide to the Structure of 1-Bromo-3-methoxypropanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-3-methoxypropanol

Cat. No.: B15342849

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure of **1-Bromo-3-methoxypropanol**. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related compound 1-Bromo-3-methoxypropane where relevant, alongside a proposed synthetic protocol based on established chemical principles.

Chemical Structure and Properties

1-Bromo-3-methoxypropanol is a bifunctional organic molecule containing a primary alcohol, a methoxy ether, and a primary alkyl bromide. Its structure is characterized by a three-carbon propane backbone. A bromine atom is attached to the first carbon, a hydroxyl group to the second, and a methoxy group to the third.

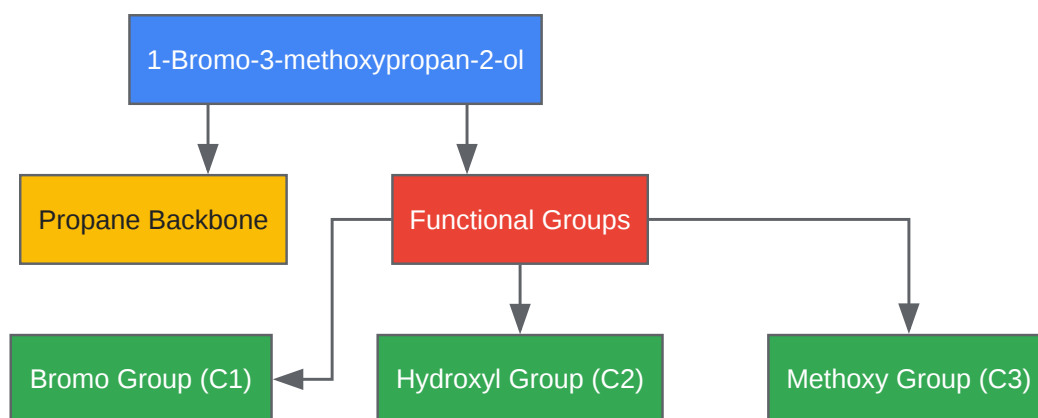
Molecular Formula: $C_4H_9BrO_2$ [\[1\]](#)

IUPAC Name: 1-Bromo-3-methoxypropan-2-ol

The presence of a chiral center at the second carbon atom indicates that **1-Bromo-3-methoxypropanol** can exist as a pair of enantiomers, (R)- and (S)-1-Bromo-3-methoxypropan-2-ol.

Visualization of Structural Hierarchy

The following diagram illustrates the logical breakdown of the IUPAC name to its constituent functional groups, providing a clear understanding of the molecule's architecture.



[Click to download full resolution via product page](#)

Figure 1: Hierarchical structure of 1-Bromo-3-methoxypropan-2-ol.

Physicochemical Data

Specific experimental data for **1-Bromo-3-methoxypropanol** is not readily available in the surveyed literature. The following table summarizes the computed properties available from the PubChem database. For comparative purposes, a table with experimental data for the related compound 1-Bromo-3-methoxypropane is also provided.

Table 1: Computed Physicochemical Properties of **1-Bromo-3-methoxypropanol**

Property	Value	Source
Molecular Weight	169.02 g/mol	PubChem CID: 55274299[1]
XLogP3	0.4	PubChem CID: 55274299[1]
Hydrogen Bond Donor Count	1	PubChem CID: 55274299[1]
Hydrogen Bond Acceptor Count	2	PubChem CID: 55274299[1]
Rotatable Bond Count	3	PubChem CID: 55274299[1]
Exact Mass	167.98368 Da	PubChem CID: 55274299[1]
Monoisotopic Mass	167.98368 Da	PubChem CID: 55274299[1]
Topological Polar Surface Area	29.5 Å ²	PubChem CID: 55274299[1]
Heavy Atom Count	7	PubChem CID: 55274299[1]
Complexity	55.3	PubChem CID: 55274299[1]

Table 2: Experimental Physicochemical Properties of 1-Bromo-3-methoxypropane

Property	Value	Source
Molecular Weight	153.02 g/mol	Sigma-Aldrich
Boiling Point	132 °C	Muby Chemicals[2]
Density	1.36 g/cm ³	Sigma-Aldrich
Flash Point	43 °C	Muby Chemicals[2]
Refractive Index	1.439	Guidechem

Proposed Experimental Protocol: Synthesis of 1-Bromo-3-methoxypropanol

A plausible synthetic route to **1-Bromo-3-methoxypropanol** involves the ring-opening of a suitable epoxide with a bromide source in the presence of methanol. A general protocol based

on the synthesis of analogous halohydrins is outlined below.

Synthesis of 3-Methoxy-1,2-epoxypropane (Intermediate)

Reaction:

- Glycidol + Sodium Hydride + Methyl Iodide \rightarrow 3-Methoxy-1,2-epoxypropane + Sodium Iodide + Hydrogen

Procedure:

- To a stirred solution of glycidol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add methyl iodide dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Methoxy-1,2-epoxypropane.
- Purify the crude product by vacuum distillation.

Synthesis of 1-Bromo-3-methoxypropanol

Reaction:

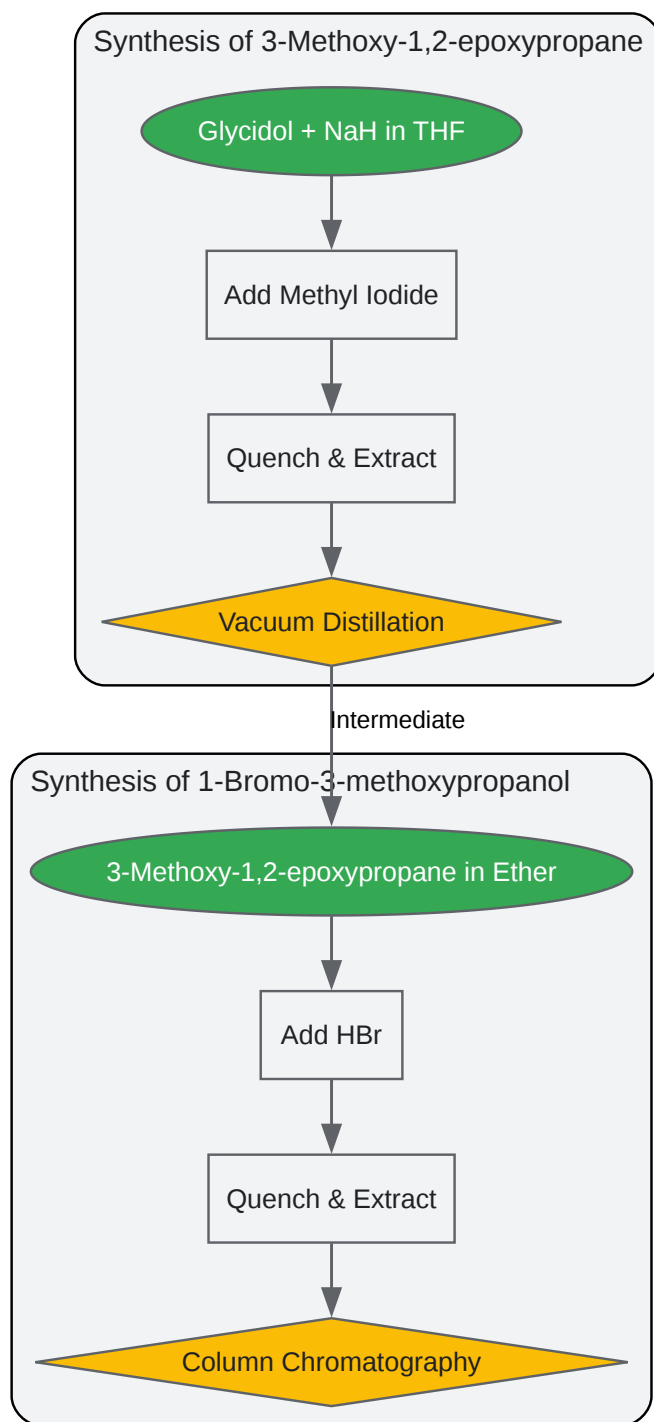
- 3-Methoxy-1,2-epoxypropane + Hydrogen Bromide \rightarrow 1-Bromo-3-methoxypropan-2-ol

Procedure:

- Dissolve the purified 3-Methoxy-1,2-epoxypropane in a suitable solvent such as diethyl ether or dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly bubble dry hydrogen bromide gas through the solution or add a solution of hydrogen bromide in acetic acid dropwise with vigorous stirring.
- Monitor the reaction by TLC until the starting epoxide is consumed.
- Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude **1-Bromo-3-methoxypropanol** by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Proposed Experimental Workflow

The following diagram outlines the proposed synthetic workflow.



[Click to download full resolution via product page](#)

Figure 2: Proposed two-step synthesis of **1-Bromo-3-methoxypropanol**.

Spectroscopic Analysis

While no specific experimental spectra for **1-Bromo-3-methoxypropanol** have been identified, the following are the expected characteristic signals based on its structure:

- ^1H NMR:
 - A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).
 - A doublet of doublets for the two diastereotopic protons on the carbon bearing the bromine atom (CH_2Br).
 - A doublet of doublets for the two diastereotopic protons on the carbon bearing the methoxy group (CH_2OCH_3).
 - A singlet for the methyl protons of the methoxy group (OCH_3).
 - A broad singlet for the hydroxyl proton (OH), which is exchangeable with D_2O .
- ^{13}C NMR:
 - Three distinct signals for the three carbon atoms of the propane backbone.
 - A signal for the methyl carbon of the methoxy group.
- IR Spectroscopy:
 - A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol.
 - C-H stretching absorptions in the region of $2850\text{-}3000\text{ cm}^{-1}$.
 - A C-O stretching absorption for the ether linkage around 1100 cm^{-1} .
 - A C-Br stretching absorption in the fingerprint region, typically below 700 cm^{-1} .
- Mass Spectrometry:

- The molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).
- Fragmentation patterns corresponding to the loss of a bromine atom, a methoxy group, a hydroxymethyl group, and other fragments.

This guide provides a foundational understanding of the structure of **1-Bromo-3-methoxypropanol** for research and development purposes. Further experimental work is required to fully characterize its physical and chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 1-Bromo-3-methoxypropanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15342849#understanding-the-structure-of-1-bromo-3-methoxypropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com